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Compound of Interest

Compound Name: PUMA BH3

Cat. No.: B15582536 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to designing and characterizing PUMA

(p53 upregulated modulator of apoptosis) BH3 domain mutant constructs. This document

outlines key mutations, their impact on binding affinities to anti-apoptotic Bcl-2 family proteins,

and detailed protocols for essential experiments.

Introduction
PUMA is a potent pro-apoptotic BH3-only protein that plays a critical role in inducing apoptosis

through the mitochondrial pathway.[1] Its BH3 domain is the primary site of interaction with anti-

apoptotic Bcl-2 family members, such as Bcl-xL, Mcl-1, and Bcl-2, as well as the pro-apoptotic

protein Bak.[2][3] By binding to and neutralizing anti-apoptotic proteins, PUMA liberates the

pro-apoptotic effectors Bax and Bak, leading to mitochondrial outer membrane permeabilization

and subsequent cell death.[4] Understanding the molecular determinants of these interactions

is crucial for the development of targeted cancer therapeutics.

Recent studies have revealed a "double-bolt lock" mechanism for PUMA's high-affinity binding,

which involves both its BH3 domain and its C-terminal sequence (CTS).[5][6] This dual

interaction contributes to PUMA's resistance to displacement by certain BH3-mimetic drugs.[5]

[6] Designing mutant constructs of the PUMA BH3 domain allows for the dissection of these
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interactions, enabling the development of peptides with altered binding specificities and

affinities.

Data Presentation: PUMA BH3 Mutant Binding
Affinities
The following tables summarize quantitative binding data (dissociation constants, Kd) for wild-

type and mutant PUMA BH3 peptides interacting with various Bcl-2 family proteins. Lower Kd

values indicate stronger binding affinity.

Table 1: Binding Affinities of PUMA BH3 Peptides to Pro-apoptotic Bak

PUMA BH3
Construct

Mutation(s) Bak Kd (nM)
Effect on
Binding

Reference(s)

Wild-type - 26 ± 5 - [2]

Puma3E
L141E/M144E/L1

48E

Diminished

binding
Inhibitory [2]

PumaIG M144I/A145G Tighter binding Enhancing [2]

Table 2: Apparent Dissociation Constants (Kd) of PUMA Constructs to Anti-apoptotic Proteins in

Live Cells
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PUMA
Construct

Interacting
Protein

Apparent Kd
(µM) - DMSO
Control

Apparent Kd
(µM) - With
BH3 Mimetic
(A-1331852 for
Bcl-xL, AZD-
4320 for Bcl-2)

Reference(s)

VPUMA CBcl-xL ~9 Not specified [5]

VPUMA-d26 CBcl-xL ~9 ~37 [5]

PUMAV CBcl-xL ~4-6
Detectable

inhibition
[5]

PUMAV CBcl-2 ~4-6
Detectable

inhibition
[5]

PUMA(BID-

BH3)-d26V
CBcl-xL ~5-10 Displaced [5]

PUMA(BID-

BH3)-d26V
CBcl-2 ~5-10 Displaced [5]
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Caption: p53-PUMA signaling pathway leading to apoptosis.
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Caption: Workflow for designing and characterizing PUMA BH3 mutants.

Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay
This protocol is for determining the binding affinity between a fluorescently labeled PUMA BH3
peptide (the tracer) and a Bcl-2 family protein.

Materials:

Fluorescently labeled PUMA BH3 peptide (e.g., FITC-PUMA BH3)

Purified Bcl-2 family protein (e.g., Bcl-xL, Mcl-1)

FP buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

Black, non-binding surface 96-well or 384-well plates

Fluorescence polarization plate reader

Procedure:

Determine Optimal Tracer Concentration: a. Prepare a serial dilution of the fluorescently

labeled PUMA BH3 peptide in FP buffer. b. Add the dilutions to the microplate. c. Measure

the fluorescence intensity and polarization at the appropriate excitation and emission

wavelengths for your fluorophore. d. Select a concentration that gives a stable and robust

fluorescence signal (typically in the low nanomolar range).

Saturation Binding Experiment: a. Prepare a serial dilution of the purified Bcl-2 family protein

in FP buffer. b. In the microplate, add a fixed concentration of the fluorescently labeled

PUMA BH3 peptide (determined in step 1) to each well. c. Add the serial dilutions of the Bcl-

2 family protein to the wells. Include a control with only the labeled peptide (no protein). d.

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach

equilibrium. e. Measure the fluorescence polarization of each well. f. Plot the change in

millipolarization (mP) as a function of the protein concentration and fit the data to a one-site

binding equation to determine the Kd.
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Competitive Binding Assay (for unlabeled mutants): a. Prepare a serial dilution of the

unlabeled PUMA BH3 mutant peptide. b. In the microplate, add a fixed concentration of the

fluorescently labeled wild-type PUMA BH3 peptide and a fixed concentration of the Bcl-2

family protein (a concentration that gives ~50-80% of the maximal polarization signal). c. Add

the serial dilutions of the unlabeled mutant peptide to the wells. d. Incubate and measure

fluorescence polarization as described above. e. Plot the polarization signal against the

concentration of the unlabeled competitor and fit the data to determine the IC50, from which

the Ki can be calculated.

Protocol 2: Surface Plasmon Resonance (SPR)
This protocol is for measuring the real-time binding kinetics and affinity of PUMA BH3 peptides

to an immobilized Bcl-2 family protein.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

Purified Bcl-2 family protein (ligand)

PUMA BH3 peptide (analyte)

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%

v/v Surfactant P20)

Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.0)

Procedure:

Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the

carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS. c. Inject the

purified Bcl-2 family protein (dissolved in an appropriate immobilization buffer, e.g., 10 mM

sodium acetate pH 4.5) over the activated surface. The protein will covalently bind to the

surface. d. Deactivate any remaining active esters by injecting ethanolamine-HCl.
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Analyte Binding Analysis: a. Prepare a series of dilutions of the PUMA BH3 peptide in

running buffer. b. Inject the different concentrations of the PUMA BH3 peptide over the

immobilized Bcl-2 family protein surface, starting with the lowest concentration. c. Monitor

the association of the peptide to the protein in real-time. d. After the association phase, inject

running buffer alone to monitor the dissociation of the peptide. e. Between each peptide

injection, regenerate the sensor surface by injecting the regeneration solution to remove all

bound peptide.

Data Analysis: a. The SPR instrument software will generate sensorgrams showing the

binding response over time. b. Fit the association and dissociation curves to a suitable

binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka),

dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for detecting the interaction between PUMA BH3 mutants and Bcl-2 family

proteins in a cellular context.

Materials:

Cultured cells expressing tagged versions of the PUMA BH3 mutant and the Bcl-2 family

protein.

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

Antibody specific to the tag on the "bait" protein (e.g., anti-FLAG, anti-HA).

Protein A/G magnetic beads or agarose beads.

Wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).

Elution buffer (e.g., SDS-PAGE sample buffer).

Western blotting reagents.

Procedure:
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Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in ice-cold lysis

buffer on ice for 30 minutes with gentle agitation. c. Centrifuge the lysate at high speed (e.g.,

14,000 x g) for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant

(cleared lysate) to a new tube.

Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour

at 4°C on a rotator. b. Pellet the beads and transfer the pre-cleared lysate to a new tube. c.

Add the specific antibody against the tagged "bait" protein to the pre-cleared lysate and

incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh protein A/G

beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the

supernatant. c. Wash the beads 3-5 times with ice-cold wash buffer.

Elution and Detection: a. After the final wash, remove all supernatant. b. Resuspend the

beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to elute

the protein complexes. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

d. Perform Western blotting using an antibody against the "prey" protein to detect the

interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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